![molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6](/img/structure/B1182232.png)
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium
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Overview
Description
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a heterocyclic compound characterized by a fused polycyclic aromatic system incorporating benzene, pyridine, and phenoxazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This initial reaction forms an intermediate compound, which is then further reacted with aldehydes and malononitrile in the presence of a catalyst such as nano-CuO at 75°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Scientific Research Applications
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis and dye-sensitized solar cells.
Biology: Acts as a fluorescent probe for detecting biological molecules and studying cellular processes.
Mechanism of Action
The mechanism of action of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium involves its interaction with molecular targets such as DNA and proteins. In cancer cells, it modulates multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents . The compound’s fluorescent properties also enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzo[a]phenoxazin-5-one
- Structure : Differs in the position of the fused benzene ring (benzo[a] vs. benzo[b]) and the substituent (5-one vs. 4-ium).
- Biological Activity : Acts as a potent inhibitor of human cytoplasmic protein tyrosine phosphatase isoform B (HCPTP-B) with an IC50 of 31 µM, identified through in silico docking and enzyme assays .
- Significance: Demonstrates that substituent position (a vs. b) and oxidation state (quinone vs. cation) critically influence enzyme inhibition.
Benz[f]pyrido[1,2-a]indole-6,11-quinone
- Structure: Features a benz[f]-fused pyridoindolequinone system, differing in ring fusion and substituents.
- Biological Activity: Limited data available, but related quinones are often explored for anticancer properties due to redox activity .
1,2,3-Triazole-Containing Pyrido Compounds
- Structure: Integrates triazole and pyrido groups, distinct from the phenoxazinium core.
- Biological Activity: Exhibits potent cytotoxicity against A549 lung cancer cells (GI50: 0.03–5.33 µM, SRB assay), surpassing nocodazole (GI50: 0.08 µM) in efficacy . However, high cytotoxicity toward normal NIH 3T3 cells (IC50: 0.04–2.22 µM) raises selectivity concerns .
Amino-Substituted Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles
- Structure: Contains a benzo[b]thieno-pyrido-benzimidazole framework with amino substituents.
- Application: Functions as pH-sensing materials due to protonation-dependent spectroscopic changes, diverging from the medicinal focus of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium .
Comparative Data Table
Key Research Findings
Enzyme Inhibition vs. Cytotoxicity: Benzo[a]phenoxazin-5-one’s HCPTP-B inhibition suggests that phenoxazinones are promising scaffolds for phosphatase targeting, but the cationic 4-ium derivative (target compound) may exhibit altered binding or solubility . In contrast, triazole-pyrido compounds prioritize cytotoxicity but lack selectivity, highlighting a trade-off between potency and specificity .
Quinone moieties (e.g., Benz[f]pyridoindolequinone) enable redox cycling, a mechanism absent in the 4-ium cation .
Synthetic Accessibility: this compound’s synthesis likely involves transannulation or cyclization routes, akin to methods for benzo[f]pyridoindoles (e.g., naphthoquinone transannulation) . Triazole-containing analogs are synthesized via click chemistry, emphasizing modularity but differing in core structure .
Biological Activity
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. For example, recent studies have employed various synthetic strategies to create derivatives of related compounds, showcasing the versatility of the benzo[b]pyrido framework in medicinal chemistry .
Cytotoxicity
The cytotoxic effects of benzo[b]pyrido derivatives have been extensively studied. In vitro evaluations against human tumor cell lines, such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), have demonstrated significant cytotoxicity. For instance, one study reported that certain derivatives exhibited IC50 values as low as 16.19 μM against HCT-116 cells, indicating strong anti-cancer potential .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9 | HCT-116 | 16.19 ± 1.35 |
Compound 9 | MCF-7 | 17.16 ± 1.54 |
Compound 6 | HCT-116 | <60 |
Compound 7 | MCF-7 | <60 |
This table summarizes the cytotoxic activity of selected compounds derived from the benzo[b]pyrido framework.
The mechanisms underlying the cytotoxic effects of benzo[b]pyrido derivatives are believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth. The presence of specific functional groups, such as amino oxazoles and pyrazoles, has been linked to enhanced anti-tumor activity .
Other Biological Activities
In addition to cytotoxicity, benzo[b]pyrido derivatives have shown promise in various other biological assays:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties effective against a range of bacterial strains.
- Kinase Inhibition : Research has identified certain derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in several cancers. For example, a macrocyclic derivative demonstrated an IC50 value of 35 nM against Pim-1 kinase .
Case Studies
Several case studies highlight the pharmacological potential of benzo[b]pyrido derivatives:
- Study on Cytotoxicity : A study synthesized a series of benzo[b]pyrido compounds and evaluated their cytotoxicity in vitro against various cancer cell lines. The findings indicated that modifications to the chemical structure significantly impacted biological activity.
- Pim-1 Kinase Inhibition : Another research effort focused on developing macrocyclic variants of benzo[b]pyrido compounds as Pim-1 kinase inhibitors. The study provided insights into structure-activity relationships that could guide future drug design efforts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing benzo-fused heterocyclic compounds like Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium derivatives?
- Answer : Standard protocols involve nucleophilic substitution and condensation reactions under controlled conditions. For example, reactions in 1,4-dioxane/water (1:1) with NaOH (2 M) at reflux temperatures (e.g., 14–91 hours) are used to hydrolyze esters or introduce carboxyl groups. Purification via flash column chromatography and characterization using melting points, 1H/13C NMR, and ESI-MS are critical .
Q. Which analytical techniques are essential for confirming the structural integrity of benzo[b]pyrido-phenoxazinium derivatives?
- Answer : Multi-modal characterization is required:
- Melting Points : To assess purity (e.g., 137–254°C reported in related compounds) .
- NMR Spectroscopy : 1H NMR (chemical shifts for aromatic protons) and 13C NMR (carbon backbone confirmation) .
- Mass Spectrometry (ESI±) : Molecular ion peaks (e.g., [M+H]+ or [M–H]−) with <5 ppm deviation between calculated and observed values .
Q. How should researchers design experiments to evaluate the photophysical properties of benzo[b]pyrido-phenoxazinium systems?
- Answer : Fluorescence spectroscopy in solvents of varying polarity (e.g., using dibenzo-pentacene analogs as probes) can reveal solvatochromic effects. Systematic emission intensity ratios and quenching studies are analyzed to infer electronic transitions .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of benzo[b]pyrido-phenoxazinium-based HDAC inhibitors?
- Answer : Yield optimization requires:
- Solvent Selection : Anhydrous DMF for coupling reactions (e.g., 51–55% yields) .
- Reaction Time Modulation : Extended durations (e.g., 91 hours for 54% yield) improve conversion in sterically hindered systems .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .
Q. How can researchers resolve discrepancies in 1H NMR data for structurally similar benzo-fused phenoxazinium derivatives?
- Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
- Deuterated Solvent Screening : DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
- 2D NMR (COSY, NOESY) : To assign overlapping aromatic protons in polycyclic systems .
Q. What methodologies address challenges in reproducing synthetic procedures for benzo[b]pyrido-phenoxazinium derivatives?
- Answer : Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:
- Strict Anhydrous Conditions : Use of Schlenk lines or gloveboxes for air-sensitive steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for regioselective coupling.
- Yield Tracking : Statistical analysis (e.g., ANOVA) to identify critical variables (e.g., temperature, reagent stoichiometry) .
Q. How can computational tools enhance the design of benzo[b]pyrido-phenoxazinium-based bioactive compounds?
- Answer : Density Functional Theory (DFT) calculations predict:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites for functionalization.
- Docking Studies : For HDAC inhibitor binding affinity estimation (e.g., phenothiazine-based analogs) .
Q. Methodological Notes
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Environmental Impact : Monitor persistence using LC-MS/MS for trace analysis in water/sediments, as done for PAHs .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., HDAC inhibition assays require cytotoxicity profiling) .
Properties
IUPAC Name |
2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPNZCCHURFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12NO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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